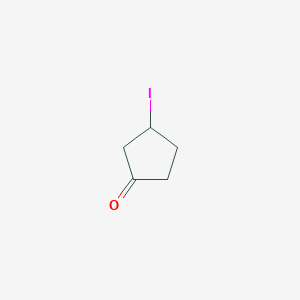

3-碘代环戊酮

描述

3-Iodocyclopentanone is a derivative of 2-Cyclopenten-1-one . It is a chemical reagent used in the synthesis of LY354740, an important glutamate receptor agonist with anticonvulsant and anxiolytic properties . It is also used in the synthesis of Armillarivin . The molecular weight of 3-Iodocyclopentanone is 210.01 and its molecular formula is C5H7IO .

Synthesis Analysis

The synthesis of cyclopentanone derivatives involves the reaction of allyl halides, alkynes, and carbon monoxide under mild conditions using a substoichiometric amount of iron, acetone, and a catalytic amount of Ni(II) iodide .

Molecular Structure Analysis

The molecular structure of 3-Iodocyclopentanone can be represented by the canonical SMILES: C1CC(=O)CC1I . The structure determination of small molecule compounds like 3-Iodocyclopentanone can be done using techniques such as electron diffraction .

Physical And Chemical Properties Analysis

Physical properties of 3-Iodocyclopentanone include its color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

科学研究应用

药学中的合成和表征

- 双环[1.1.1]戊烷-1-胺的合成:Goh 等人 (2014) 的一项研究描述了双环[1.1.1]戊烷-1-胺的合成,该化合物在药学中具有重要意义,使用类似于 3-碘代环戊酮的衍生物。这种合成提供了一种灵活且可扩展的替代方法来生产这种胺,突出了此类碘化化合物在药物开发中的效用 (Goh 等,2014)。

在药物发现和药理学中的应用

靶向 G 蛋白偶联雌激素受体:Ramesh 等人 (2010) 的研究涉及合成一系列与 3-碘代环戊酮相关的碘取代化合物。这些化合物显示出作为靶向 G 蛋白偶联雌激素受体 GPR30 的显像剂的潜力,证明了它们在开发新的诊断和治疗工具中的适用性 (Ramesh 等,2010)。

全碳双取代双环[1.1.1]戊烷的合成:Nugent 等人 (2020) 报告了一种使用铁催化的交叉偶联从 1-碘双环[1.1.1]戊烷合成 1,3-C-双取代双环[1.1.1]戊烷的方法。这种方法与 3-碘代环戊酮等化合物相关,在药物设计中至关重要,为创建药物类似物提供了一种通用方法 (Nugent 等,2020)。

在眼科中的应用

- 在青光药物研究中的作用:在青光药物的研究中,与 3-碘代环戊酮结构相关的化合物已被用来了解前列腺素类似物的降眼压作用。此类研究对于改善青光等眼疾的治疗至关重要 (Ota 等,2006)。

在神经药理学中的贡献

- 阿尔茨海默病研究:Ullah 等人 (2020) 的一项研究重点研究了环戊酮衍生物用于阿尔茨海默病治疗,展示了与 3-碘代环戊酮结构相关的化合物在神经药理学中的潜力。该研究探讨了该衍生物在减轻神经变性症状中的分子机制和治疗功效 (Ullah 等,2020)。

对分子和化学性质的见解

- 光电子圆二色性研究:Turchini 等人 (2013) 使用光电子圆二色性对 3-甲基环戊酮(一种与 3-碘代环戊酮相似的化合物)进行了研究。这项研究为这类化合物的分子手性系统提供了宝贵的见解,有助于我们了解它们的化学性质和行为 (Turchini 等,2013)。

安全和危害

属性

IUPAC Name |

3-iodocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMGHATZDKMABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574873 | |

| Record name | 3-Iodocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86613-17-4 | |

| Record name | 3-Iodocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

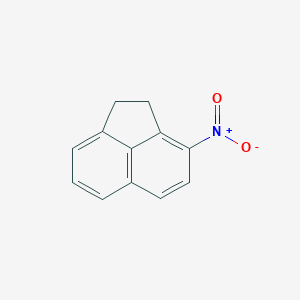

Feasible Synthetic Routes

Q & A

Q1: How does 3-Iodocyclopentanone react with the functionalized secondary alkylcopper reagents described in the research?

A1: The research demonstrates that functionalized secondary alkylcopper reagents, prepared through a series of transmetalations, react with 3-Iodocyclopentanone with high retention of configuration [, ]. While the specific product of this reaction is not detailed in the abstracts, it can be inferred that the reaction likely proceeds via nucleophilic substitution, where the alkylcopper reagent acts as a nucleophile, displacing the iodine atom in 3-Iodocyclopentanone. This highlights the potential of using this methodology for the stereoselective formation of new carbon-carbon bonds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)

![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)

![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)